N,6-Diphenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N,6-Diphenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Diphenylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method is the Groebke–Blackburn–Bienaymé multicomponent reaction, which utilizes aldehydes, isocyanides, and pyridin-2-amines as building blocks . This reaction is known for its efficiency and ability to produce a wide variety of imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the multicomponent reactions used in laboratory settings. This typically requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,6-Diphenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,6-Diphenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in DNA repair mechanisms. Inhibiting TDP1 can enhance the efficacy of certain anticancer drugs.
Biology: The compound’s ability to interact with various molecular targets makes it a valuable tool in biological research, particularly in studying enzyme inhibition and protein-ligand interactions.
Materials Science: Due to its heterocyclic structure, this compound can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N,6-Diphenylimidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes. For example, as a TDP1 inhibitor, the compound binds to the catalytic site of the enzyme, blocking its activity and preventing the repair of DNA damage . This interaction is facilitated by the compound’s ability to mimic substrate interactions within the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
N,2-Diphenylimidazo[1,2-a]pyrazin-3-amine: This compound shares a similar core structure and has been studied for its TDP1 inhibitory activity.
2-Phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its potential as a COX-1/2 inhibitor, this compound has been evaluated for its anti-inflammatory properties.
Uniqueness
N,6-Diphenylimidazo[1,2-a]pyridin-3-amine stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for developing targeted inhibitors and studying enzyme interactions.
Properties
CAS No. |
823806-55-9 |
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Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N,6-diphenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H15N3/c1-3-7-15(8-4-1)16-11-12-18-20-13-19(22(18)14-16)21-17-9-5-2-6-10-17/h1-14,21H |
InChI Key |
IDEMGZHPDAVLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC=C3NC4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
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